![molecular formula C25H22FN3O B2846234 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 844464-78-4](/img/structure/B2846234.png)
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as PFI-3, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of the histone demethylase plant homeodomain finger protein 1 (PHF1). PHF1 is a key component of the polycomb repressive complex 2 (PRC2), which plays an important role in regulating gene expression through the modification of histone proteins.
Applications De Recherche Scientifique
Anti-Alzheimer's Applications
A series of N-benzylated derivatives, including analogs similar to the mentioned compound, were synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's, with modifications to enhance interaction without losing key functionalities. Among these, certain compounds exhibited excellent anti-Alzheimer's profiles in both in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations, demonstrating their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).
Synthesis and Structural Studies
Various studies have focused on the synthesis of substituted benzimidazoles and imidazolo[4,5-b]pyridines using nitrobenzene as an oxidant. These methods were applied to synthesize analogs of DNA-binding fluorochromes like Hoechst 33258, highlighting the compound's relevance in molecular biology research (Yadagiri & Lown, 1990).
Antagonist and Agonist Properties
Research into imidazo[1,5-a]quinoxaline amides and carbamates, structures related to the compound , has unveiled their potential as antagonists or agonists through the GABAA/benzodiazepine receptor. These compounds bind with high affinity to the receptor and exhibit a range of intrinsic efficacies, suggesting their utility in neurological research and potential therapeutic applications (Tenbrink et al., 1994).
Mycobacterium Tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their inhibitory action against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, with some compounds showing promising activity. This research indicates the compound's potential application in developing new antituberculosis agents (Jeankumar et al., 2013).
Catalysis and Chirality
Studies have explored the benzoannulation of aromatic N-heterocyclic carbenes, leading to heterobicyclic imidazo[1,5-a]pyridin-3-ylidenes, similar in structure to the discussed compound. These are versatile platforms for modulation of steric and electronic properties and introduce chiralities, demonstrating their application in asymmetric catalysis (Iglesias‐Sigüenza et al., 2016).
Anticancer Evaluation
Imidazole-containing heterocycles have been evaluated for their in vitro anticancer activities against various cancer cell lines, providing insights into the structural requirements for cytotoxic activity and highlighting the compound's potential in cancer research (Karaaslan et al., 2020).
Propriétés
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-6-12-21(13-7-17)28-16-19(14-24(28)30)25-27-22-4-2-3-5-23(22)29(25)15-18-8-10-20(26)11-9-18/h2-13,19H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMORAPRGUFPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.